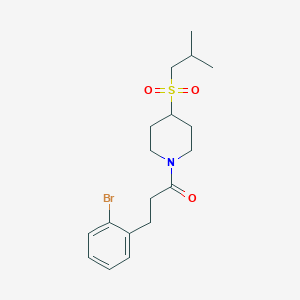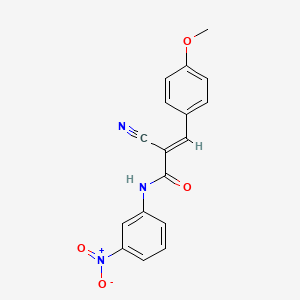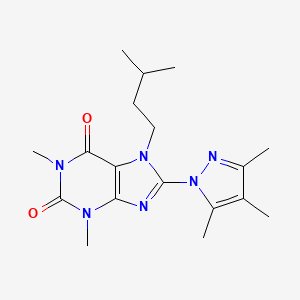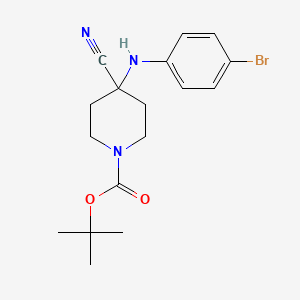![molecular formula C16H16BrClN4O B2725903 ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-bromo-2-chlorophenyl)methanone CAS No. 2108363-25-1](/img/structure/B2725903.png)
((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-bromo-2-chlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-bromo-2-chlorophenyl)methanone is a useful research compound. Its molecular formula is C16H16BrClN4O and its molecular weight is 395.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Health and Exposure
- Environmental phenols, including brominated and chlorinated derivatives, are widely recognized for their prevalence in consumer products, pesticides, and industrial applications. Research efforts, as evidenced by a study on the exposure of pregnant women to environmental phenols, highlight the significance of monitoring and understanding the distribution and impact of these compounds in human populations (Mortensen et al., 2014). Such studies are crucial for assessing potential health risks and formulating regulatory policies.
Toxicology and Human Health
- The toxicological profile and human exposure to persistent organic pollutants, including brominated and chlorinated phenols, have been subjects of extensive research. For instance, an investigation into the accumulation and elimination kinetics of tris(4-chlorophenyl)methane and other persistent organochlorines in humans provides valuable data on human contamination status and the mechanisms of toxicant accumulation and elimination (Minh et al., 2001). Understanding these dynamics is critical for evaluating long-term health implications and guiding treatment in cases of poisoning.
Biomonitoring and Environmental Surveillance
- Identifying and quantifying phenolic halogenated pollutants in human blood plasma represent another crucial application area. A study identifying over 100 phenolic halogenated compounds (PHCs) in human plasma underscores the importance of biomonitoring for assessing exposure to environmental contaminants and their potential health effects (Hovander et al., 2002). Such research facilitates the development of strategies to mitigate exposure and protect public health.
Analytical Chemistry in Forensic and Clinical Toxicology
- Advanced analytical techniques, such as 1H NMR spectroscopy, have been employed to identify and quantify a broad range of xenobiotics, including those related to environmental phenols, in clinical and forensic investigations. This application is pivotal in acute poisoning cases, enabling rapid and accurate identification of toxicants and their metabolites, thereby informing clinical management and public health responses (Imbenotte et al., 2003).
Propriétés
IUPAC Name |
(5-bromo-2-chlorophenyl)-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN4O/c17-10-1-4-15(18)14(7-10)16(23)21-11-2-3-12(21)9-13(8-11)22-19-5-6-20-22/h1,4-7,11-13H,2-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPELBRYLQVSJTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=C(C=CC(=C3)Br)Cl)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propanoic acid, 2-[(4-fluorophenyl)methoxy]-](/img/structure/B2725820.png)
![2-[4-(2,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2725821.png)
![4-ethoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2725824.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-2-fluoro-6-hydroxybenzamide](/img/structure/B2725825.png)
![N-(4-bromophenyl)-2-[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2725826.png)
![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(3-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2725827.png)


![3-(4-Benzylpiperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate](/img/structure/B2725834.png)
![N-(2,3-dimethylphenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2725835.png)
![N-(4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2725836.png)


